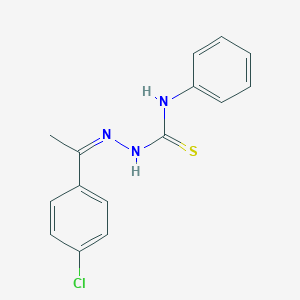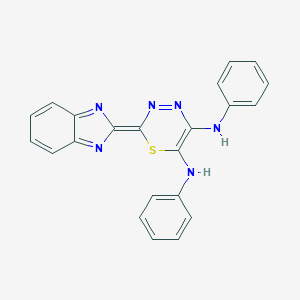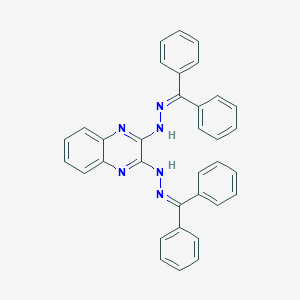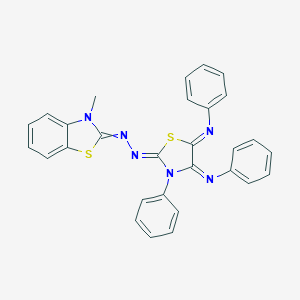
1-(4-chlorophenyl)ethanone N-phenylthiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Chloroacetophenone 4-phenyl thiosemicarbazone is a chemical compound that belongs to the class of thiosemicarbazones. . This compound, in particular, has garnered attention due to its unique chemical structure and potential therapeutic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloroacetophenone 4-phenyl thiosemicarbazone typically involves the reaction of 4’-chloroacetophenone with 4-phenyl thiosemicarbazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the resulting product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for 4’-Chloroacetophenone 4-phenyl thiosemicarbazone are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
4’-Chloroacetophenone 4-phenyl thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazones.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and hydrazones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 4’-Chloroacetophenone 4-phenyl thiosemicarbazone involves its interaction with cellular targets, leading to various biological effects. For instance, its anticancer activity is believed to be mediated through the generation of reactive oxygen species (ROS), which induce apoptosis in cancer cells. The compound may also interact with metal ions, forming complexes that disrupt cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloroacetophenone 4-ethyl-3-thiosemicarbazone: Similar in structure but with an ethyl group instead of a phenyl group.
Thiochromanone-based thiosemicarbazones: These compounds have shown higher cytotoxicity against certain cancer cell lines compared to 4’-Chloroacetophenone 4-phenyl thiosemicarbazone.
Uniqueness
4’-Chloroacetophenone 4-phenyl thiosemicarbazone stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to form stable metal complexes and its potential anticancer activity make it a compound of significant interest in scientific research .
Eigenschaften
Molekularformel |
C15H14ClN3S |
|---|---|
Molekulargewicht |
303.8 g/mol |
IUPAC-Name |
1-[(Z)-1-(4-chlorophenyl)ethylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C15H14ClN3S/c1-11(12-7-9-13(16)10-8-12)18-19-15(20)17-14-5-3-2-4-6-14/h2-10H,1H3,(H2,17,19,20)/b18-11- |
InChI-Schlüssel |
APWYTJSHGGPJOA-WQRHYEAKSA-N |
Isomerische SMILES |
C/C(=N/NC(=S)NC1=CC=CC=C1)/C2=CC=C(C=C2)Cl |
SMILES |
CC(=NNC(=S)NC1=CC=CC=C1)C2=CC=C(C=C2)Cl |
Kanonische SMILES |
CC(=NNC(=S)NC1=CC=CC=C1)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-methyl-1,3-benzothiazol-2(3H)-one [4,5-bis(phenylimino)-1,3-dithiolan-2-ylidene]hydrazone](/img/structure/B307213.png)
![4,5-Bis[(4-methoxyphenyl)imino]-1,3-dithiolan-2-one phenylhydrazone](/img/structure/B307214.png)



![Methyl 3-anilino-7-methyl-2-(phenylimino)-2H-thieno[3,2-b][1,4]thiazine-6-carboxylate](/img/structure/B307220.png)
![2-[3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]cyclohexanone](/img/structure/B307221.png)

![3-[2-[4,5-bis(phenylimino)-1,3-thiazol-2-yl]hydrazinyl]indol-2-one](/img/structure/B307224.png)
![3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-one [1-(5-methoxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazone](/img/structure/B307228.png)
![ethyl 4-[[(2Z)-5-(4-ethoxycarbonylphenyl)imino-2-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinylidene]-3-phenyl-1,3-thiazolidin-4-ylidene]amino]benzoate](/img/structure/B307231.png)
